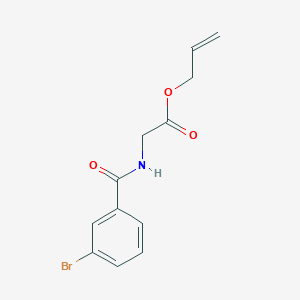

allyl N-(3-bromobenzoyl)glycinate

Description

Allyl N-(3-bromobenzoyl)glycinate is a glycine-derived ester featuring an allyl ester group and a 3-bromobenzoyl substituent. This compound is structurally characterized by its brominated aromatic ring and the reactive allyl moiety, which may confer unique reactivity in organic synthesis, particularly in palladium-catalyzed allylation reactions . Its synthesis likely involves coupling 3-bromobenzoyl chloride with allyl glycinate intermediates, analogous to methods used for related heterocyclic compounds .

Properties

IUPAC Name |

prop-2-enyl 2-[(3-bromobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-2-6-17-11(15)8-14-12(16)9-4-3-5-10(13)7-9/h2-5,7H,1,6,8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQSROBZPLCZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CNC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl N-(3-bromobenzoyl)glycinate typically involves the reaction of allyl glycine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Allyl N-(3-bromobenzoyl)glycinate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the 3-bromobenzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of epoxides.

Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: Allyl N-(3-bromobenzoyl)glycinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of allyl N-(3-bromobenzoyl)glycinate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The allyl group can undergo various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Ethyl N-(4-Chlorophenyl)Glycinate

- Structural Differences : The chloro substituent is at the para position on the benzoyl ring, compared to the meta-bromo group in the target compound. The ester group is ethyl instead of allyl.

- Reactivity and Stability: The allyl group in the target compound may enhance reactivity in transition-metal-catalyzed reactions (e.g., Tsuji-Trost allylation) compared to the ethyl ester.

- Safety Profile: Ethyl N-(4-chlorophenyl)glycinate is classified as non-hazardous under OSHA guidelines, whereas the brominated analog may pose greater environmental or toxicity risks due to bromine’s persistence, though specific data are unavailable .

Methyl N-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Glycinate

- Functional Groups: This compound incorporates a cyano-pyridinyl ethenyl group, enabling conjugation and π-stacking interactions absent in the target compound. The allyl ester in the target may offer greater flexibility in cross-coupling reactions compared to the methyl ester.

- Synthetic Utility : Both compounds are synthesized via condensation reactions, but the target’s bromobenzoyl group could facilitate further functionalization (e.g., Suzuki-Miyaura coupling) .

Heptadecafluorodecyl N-(3-Azidobenzoyl)-N-(Prop-2-Yn-1-yl)Glycinate

- Structural Complexity : The fluorinated alkyl chain and azide/alkyne groups in this compound enable click chemistry applications, contrasting with the simpler allyl-bromobenzoyl system.

- Physical Properties : The fluorinated chain drastically alters hydrophobicity and thermal stability, whereas the allyl group in the target compound may enhance solubility in organic solvents .

tert-Butyl N-(Diphenylmethylene)Glycinate

- Role in Catalysis : Used in asymmetric allylation with palladium catalysts, the tert-butyl group provides steric bulk to improve enantioselectivity. The allyl ester in the target compound could similarly participate in π-allyl palladium intermediates but with different steric and electronic effects .

- Reaction Outcomes : Enantioselectivity in allylation reactions is influenced by the ester group; allyl esters may enable milder reaction conditions compared to bulky tert-butyl analogs .

Research Findings and Implications

- Synthetic Versatility: Allyl N-(3-bromobenzoyl)glycinate’s bromine atom and allyl ester make it a dual-functional building block for cross-coupling and allylation reactions, outperforming chlorinated or non-ester analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.